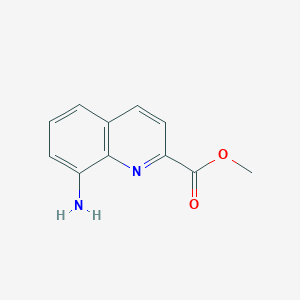

Methyl 8-aminoquinoline-2-carboxylate

Overview

Description

Methyl 8-aminoquinoline-2-carboxylate is a chemical compound with the molecular formula C₁₁H₁₀N₂O₂ . It has gained attention in various fields of scientific research and industry. Quinolines, including 8-aminoquinoline derivatives, are common nitrogen-containing heterocyclic frameworks found in natural products, functional materials, and useful drugs. The 8-aminoquinoline scaffold serves as a powerful bidentate directing group or ligand auxiliary in the field of C–H bond activation and functionalization .

Synthesis Analysis

The synthesis of substituted 8-aminoquinoline is of great importance. Researchers have focused on functionalizing positions C2–C7 on the 8-aminoquinoline ring. This involves the formation of C–C and C–Z (where Z is a heteroatom) bonds using transition metal catalysts, photocatalysts, or metal-free conditions. Mechanistically, a single electron transfer (SET) pathway is suggested in most cases .

Chemical Reactions Analysis

The functionalization of 8-aminoquinoline involves various chemical reactions. Notably, the formation of C–C and C–Z bonds occurs at positions C2–C7 on the quinoline ring. Transition metal catalysts, photocatalysts, and metal-free conditions play a crucial role in these transformations. Mechanistically, a single electron transfer (SET) pathway is often implicated .

Scientific Research Applications

1. Palladium-Catalyzed C-H Functionalization

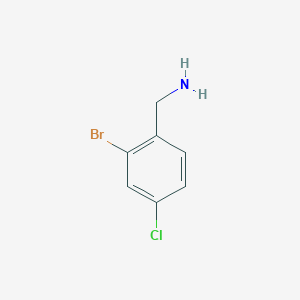

Methyl 8-aminoquinoline-2-carboxylate has been utilized in palladium-catalyzed arylation and alkylation of sp2 and sp3 carbon-hydrogen bonds. This method, involving auxiliary-directed palladium catalysis, enables the selective functionalization of primary sp3 C-H bonds with high efficiency. The 8-aminoquinoline auxiliary has been shown to be particularly effective for these transformations, allowing for functional group tolerance and the synthesis of amino- and hydroxy-acid derivatives (Shabashov & Daugulis, 2010).

2. Natural Product Synthesis

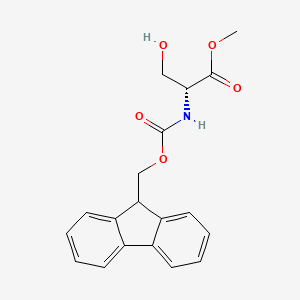

In the synthesis of natural products, such as cyclopeptide alkaloids abyssenine A and mucronine E, this compound plays a crucial role. Its derivative, the 8-aminoquinoline directing group, enables stereoselective Pd-catalyzed β-functionalizations of N-Methylated amino acids and peptides. This approach is significant in constructing complex molecular architectures, particularly in peptide synthesis (Kinsinger & Kazmaier, 2018).

3. Colorimetric Reagent for Metal Detection

This compound derivatives have been explored as colorimetric reagents for metal detection, specifically for ruthenium. The conversion of 5-aminoquinoline-8-carboxylic acid, a related compound, to its hydroxy derivative, demonstrates its potential as a sensitive analytical tool for detecting specific metals in various solutions (Breckenridge & Singer, 1947).

4. Synthesis of Nonnatural Amino Acids

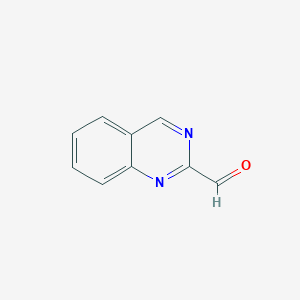

This compound aids in the synthesis of nonnatural amino acids through carbon-hydrogen bond functionalization. This approach is significant for developing novel amino acids for applications in drug discovery, protein engineering, and biologically relevant systems. The 8-aminoquinoline directing group is particularly effective in this context, enabling diverse functionalizations and synthesis pathways (Tran & Daugulis, 2012).

Mechanism of Action

Target of Action

Methyl 8-aminoquinoline-2-carboxylate is a derivative of the 8-aminoquinoline family . The primary targets of 8-aminoquinolines are the liver stages of Plasmodium infections . These compounds are effective against multiple life-cycle stages of the plasmodia that infect humans .

Mode of Action

It’s known that 8-aminoquinolines have been used as auxiliary chelating directing groups to assist c–h functionalization/activation . This interaction with its targets leads to significant changes in the biological system.

Biochemical Pathways

The functionalization of positions c2–c7 on the 8-aminoquinoline ring involves the formation of c–c and c–z (z = heteroatom) bonds by transition metal catalysts, photocatalysts, or metal-free conditions . This suggests that the compound may interact with various biochemical pathways.

Pharmacokinetics

It’s known that 8-aminoquinolines like tafenoquine have a much longer elimination half-life compared with primaquine (14 days versus 6 h) . This could suggest that this compound may also have similar ADME properties, impacting its bioavailability.

Result of Action

8-aminoquinolines are known to be effective against the exo-erythrocytic liver stages of the malaria parasite . This suggests that this compound may have similar effects.

Biochemical Analysis

Biochemical Properties

Methyl 8-aminoquinoline-2-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4, which are involved in its metabolism . These interactions are crucial for the compound’s biotransformation and subsequent biological effects. Additionally, this compound can act as a ligand for certain proteins, influencing their activity and stability.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of transcription factors, leading to changes in gene expression profiles . Furthermore, this compound affects cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is its interaction with cytochrome P450 enzymes, which leads to its biotransformation into active metabolites . These metabolites can then interact with various biomolecules, including proteins and nucleic acids, to exert their biological effects. Additionally, this compound can inhibit or activate specific enzymes, leading to changes in cellular processes and gene expression.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, with some studies indicating potential cytotoxic effects at higher concentrations.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound exhibits beneficial effects, such as modulating enzyme activity and influencing metabolic pathways . At higher doses, this compound can induce toxic or adverse effects, including hepatotoxicity and neurotoxicity. These threshold effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound undergoes biotransformation to produce various metabolites, which can further participate in biochemical reactions. Enzymes such as CYP2D6 and CYP3A4 play a significant role in the metabolism of this compound, leading to the formation of both active and inactive metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. For example, this compound can bind to plasma proteins, influencing its distribution in the bloodstream and its availability to target tissues.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function . The compound can be directed to particular cellular compartments, such as the mitochondria or the nucleus, through targeting signals or post-translational modifications. These localization patterns influence the compound’s interactions with biomolecules and its overall biological effects.

Properties

IUPAC Name |

methyl 8-aminoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-11(14)9-6-5-7-3-2-4-8(12)10(7)13-9/h2-6H,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXVOLPKNEJWEJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=C(C=CC=C2N)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

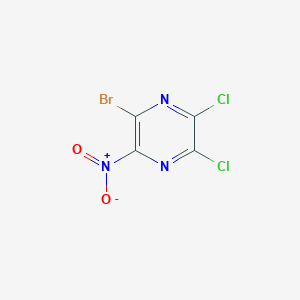

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(6-((2-morpholinoethyl)carbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yloxy)-3-fluorophenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide](/img/structure/B3194961.png)

![6-Fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B3194978.png)

![3-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B3194980.png)

![tert-Butyl [(3-methoxyphenyl)methylidene]carbamate](/img/structure/B3194995.png)

![[1,4'-Bipiperidine]-4'-carboxamide, 1'-[4-(4-hydroxyphenyl)-4-oxobutyl]-](/img/structure/B3195008.png)